molecular formula C19H21ClO3 B4186572 5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde

5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4186572
M. Wt: 332.8 g/mol
InChI Key: BTSFIHANBLKOQM-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde is an organic compound characterized by its complex structure, which includes a benzaldehyde group substituted with chlorine and an ethoxy chain linked to an isopropyl-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-(2-isopropyl-5-methylphenoxy)ethanol, which is then reacted with 5-chloro-2-hydroxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-isopropyl-5-methylphenol (Chlorothymol): Similar in structure but with a hydroxyl group instead of an aldehyde group.

    2-isopropyl-5-methyl-2-hexenal: Similar in having an isopropyl-methylphenoxy group but differs in the aldehyde’s position and structure.

Uniqueness

5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and an ethoxy chain

Properties

IUPAC Name

5-chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-13(2)17-6-4-14(3)10-19(17)23-9-8-22-18-7-5-16(20)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFIHANBLKOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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